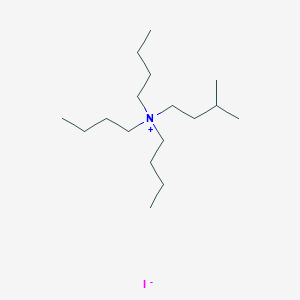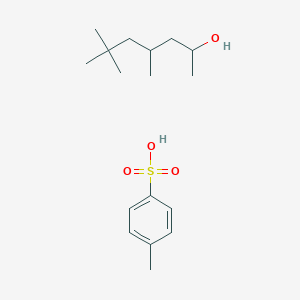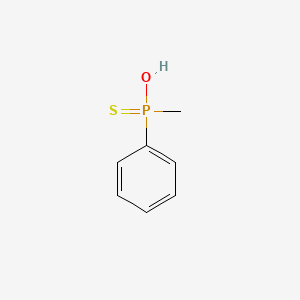
Germane--niobium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane–niobium (1/1) is a chemical compound consisting of one atom of germanium and one atom of niobium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of germane–niobium (1/1) typically involves the reaction of niobium with germanium under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where niobium and germanium precursors are introduced into a reaction chamber at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of germane–niobium (1/1) may involve advanced techniques such as sputtering or molecular beam epitaxy (MBE). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Germane–niobium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Germane–niobium (1/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Germane–niobium (1/1) can undergo substitution reactions with halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce niobium oxides and germanium oxides, while reduction reactions may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Germane–niobium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with unique electrical and thermal properties.
Superconductivity: Germane–niobium (1/1) is studied for its potential use in superconducting materials, which have applications in various high-tech industries.
Catalysis: The compound is explored for its catalytic properties in chemical reactions, making it useful in industrial processes.
Electronics: Germane–niobium (1/1) is investigated for its potential use in electronic devices, including semiconductors and sensors.
Wirkmechanismus
The mechanism by which germane–niobium (1/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between the germanium and niobium atoms, which influence its reactivity and stability. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Niobium–tin (Nb3Sn): A well-known superconducting compound with similar applications in superconductivity.
Niobium–titanium (NbTi): Another superconducting material used in various high-tech applications.
Niobium–germanium (Nb3Ge): A compound with similar properties and applications in superconductivity and materials science.
Uniqueness
Germane–niobium (1/1) is unique due to its specific combination of germanium and niobium atoms, which impart distinct properties not found in other similar compounds
Eigenschaften
CAS-Nummer |
37279-34-8 |
|---|---|
Molekularformel |
GeNb |
Molekulargewicht |
165.54 g/mol |
IUPAC-Name |
germanium;niobium |
InChI |
InChI=1S/Ge.Nb |
InChI-Schlüssel |
RTRWPDUMRZBWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


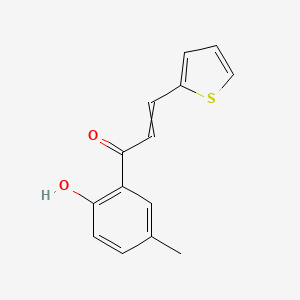
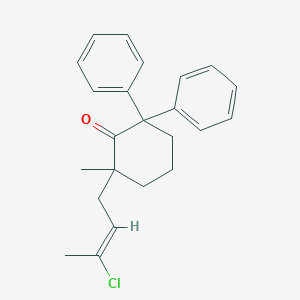
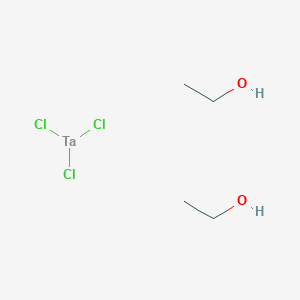
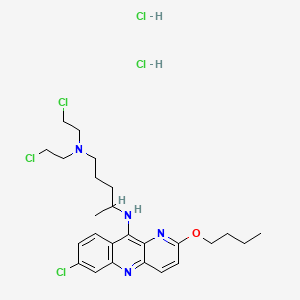
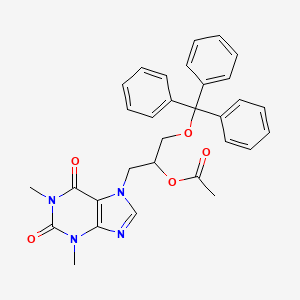
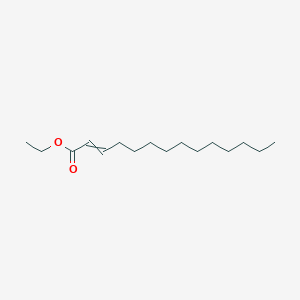
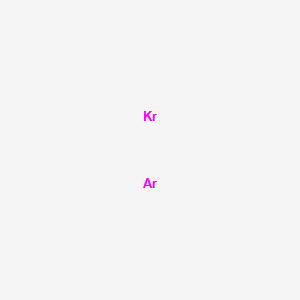
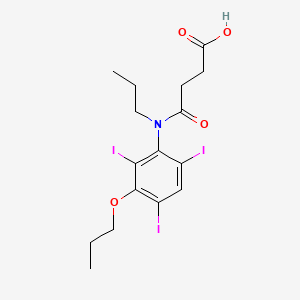
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
